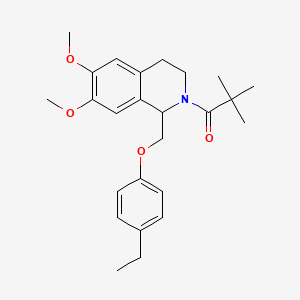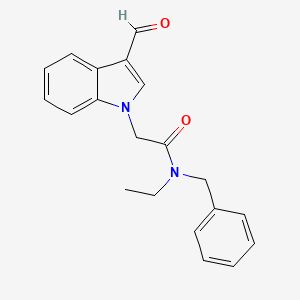![molecular formula C19H23N5 B11205122 1-(3,5-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11205122.png)
1-(3,5-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the 3,5-dimethylphenyl group: This step often involves a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine core is reacted with a 3,5-dimethylphenyl halide in the presence of a base.
Attachment of the piperidine moiety: The final step involves the reaction of the intermediate compound with a piperidine derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used as a building block in organic synthesis.
Biology: The compound has shown promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.
1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-2-ol: Another derivative with different functional groups, leading to variations in its chemical and biological properties.
The uniqueness of 1-[1-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H23N5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H23N5/c1-13-5-4-6-23(11-13)18-17-10-22-24(19(17)21-12-20-18)16-8-14(2)7-15(3)9-16/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI Key |
NZUXOOCZCZKXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11205046.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11205048.png)
![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11205052.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B11205061.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate](/img/structure/B11205075.png)
![Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11205083.png)
![4-hydroxy-2-oxo-N'-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11205087.png)

![N-(4-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11205109.png)

![2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate](/img/structure/B11205124.png)
![5-(2-Ethylphenyl)-6-((2-fluorobenzyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11205129.png)
![Methyl 4-{[2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B11205131.png)
![N-(4-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11205137.png)
